molecular formula C14H18O3 B1277134 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde CAS No. 883543-95-1

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde

Cat. No.: B1277134
CAS No.: 883543-95-1
M. Wt: 234.29 g/mol
InChI Key: ODBLYZZOQPYPBK-UHFFFAOYSA-N
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Description

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.3 g/mol . It is characterized by the presence of an allyl group, an isopropoxy group, and a methoxy group attached to a benzaldehyde core. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Properties

IUPAC Name

3-methoxy-4-propan-2-yloxy-5-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-5-6-12-7-11(9-15)8-13(16-4)14(12)17-10(2)3/h5,7-10H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBLYZZOQPYPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1OC)C=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424640
Record name 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883543-95-1
Record name 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Overview

The synthesis of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde generally involves:

  • Starting from a substituted benzaldehyde or phenol derivative.
  • Introduction of the allyl group at position 3.
  • Installation of the isopropoxy group at position 4.
  • Methoxylation at position 5.
  • Careful control of reaction conditions to preserve the aldehyde functionality.

Preparation from 4-(Allyloxy)-3-methoxybenzaldehyde via Microwave Irradiation

One documented method involves conversion of 4-(allyloxy)-3-methoxybenzaldehyde to 3-allyl-4-hydroxy-5-methoxybenzaldehyde, which is closely related structurally and can be adapted for isopropoxy substitution:

  • Starting Material: 4-allyloxy-3-methoxybenzaldehyde.
  • Reaction Conditions: Dissolved in N-methylpyrrolidone (NMP), subjected to microwave irradiation at 200 °C for 3 hours.
  • Workup: Dilution with water, extraction with dichloromethane, washing with saturated NaCl, drying over anhydrous sodium sulfate.
  • Purification: Column chromatography using petroleum ether-ethyl acetate as eluent.
  • Yield: 92% of white solid product.
  • Notes: This method utilizes microwave-assisted heating to promote the reaction efficiently and achieve high yield in a relatively short time frame.

Alkylation and Isopropoxylation via Base-Promoted Reactions

A detailed study involving allyl-3-isopropoxy-4-methoxybenzaldehyde (a positional isomer) demonstrates the use of alkylation and isopropoxylation steps:

  • Key Intermediate: (2-Allyl-3-isopropoxy-4-methoxyphenyl)methanol.
  • Alkylation: Reaction of the intermediate with allyl bromide in dry tetrahydrofuran (THF) using sodium hydride (NaH) as a base.
  • Conditions: Reflux under nitrogen atmosphere for 20 hours.
  • Workup: Addition of water, extraction with diethyl ether, drying over magnesium sulfate.
  • Outcome: Formation of allyl-substituted isopropoxy-methoxybenzaldehyde derivatives.
  • Relevance: This method highlights the feasibility of introducing allyl groups and isopropoxy substituents via nucleophilic substitution and base-mediated alkylation.

Industrial and Patent Methods for Related Benzaldehyde Derivatives

Although specific patents focus on related compounds such as 3-methoxy-4,5-methylenedioxybenzaldehyde, the principles are applicable:

  • Starting Material: 4,5-dihydroxy-3-methoxybenzaldehyde (hydroxyvanillin).
  • Key Step: Selective halogenation (e.g., bromination) ortho to hydroxyl groups.
  • Subsequent Functionalization: Introduction of methylenedioxy or alkoxy groups.
  • Advantages: Industrially viable, uses accessible starting materials like vanillin.
  • Note: The aldehyde function is often introduced or preserved carefully to avoid degradation.
  • Implication: Similar strategies can be adapted for isopropoxylation and allylation in the target compound.

Comparative Data Table of Preparation Methods

Method Starting Material Reaction Conditions Yield (%) Key Features Reference
Microwave-assisted conversion 4-(Allyloxy)-3-methoxybenzaldehyde NMP, 200 °C, 3 h, microwave 92 Rapid, high yield, microwave heating
Base-promoted alkylation (2-Allyl-3-isopropoxy-4-methoxyphenyl)methanol NaH, allyl bromide, reflux, 20 h, N2 Not specified Effective allyl and isopropoxy introduction
Industrial halogenation & alkoxylation 4,5-dihydroxy-3-methoxybenzaldehyde (hydroxyvanillin) Selective bromination, alkoxy substitution Not specified Scalable, industrially applicable

Analysis and Research Findings

  • Microwave-assisted synthesis offers a significant advantage in reaction time and yield, making it suitable for laboratory-scale preparations.
  • Base-promoted alkylation is a classic approach for installing allyl groups and alkoxy substituents, but requires longer reaction times and careful handling of strong bases.
  • Industrial methods emphasize scalability and cost-effectiveness, often starting from commercially available vanillin derivatives and employing selective halogenation and alkoxylation.
  • The choice of solvent (NMP, THF) and reaction atmosphere (nitrogen) is critical to avoid side reactions and ensure high purity.
  • Purification by column chromatography remains essential to isolate the target compound from by-products.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: Research into its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyl, isopropoxy, and methoxy groups allows for diverse chemical transformations and interactions with biological targets .

Biological Activity

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde (CAS 883543-95-1) is a compound of significant interest due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C14_{14}H18_{18}O3_3
  • Molecular Weight : 234.3 g/mol
  • Functional Groups : The presence of an allyl group, isopropoxy group, and methoxy group contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 4-hydroxy-3-methoxybenzaldehyde.
  • Alkylation : Alkylation with isopropyl bromide in the presence of potassium carbonate.
  • Allylation : Introduction of the allyl group using allyl bromide and sodium hydride as a base.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory responses and microbial growth modulation. The compound may influence signaling pathways related to oxidative stress and inflammation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers in cell cultures. It appears to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition could lead to therapeutic applications in treating inflammatory diseases .

Case Studies and Experimental Data

A selection of studies highlights the biological activities observed with this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityInhibited growth of various bacterial strains, demonstrating a potential for development as an antimicrobial agent.
Study 2Anti-inflammatory EffectsReduced levels of COX enzymes and pro-inflammatory cytokines in vitro, indicating anti-inflammatory potential.
Study 3Enzyme InteractionDemonstrated inhibition of acetylcholinesterase (AChE) with an IC50 value indicating significant enzyme interaction .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
3-Allyl-4-methoxybenzaldehydeLacks isopropoxy groupLower hydrophobicity; less potent against bacteria
4-Isopropoxy-3-methoxybenzaldehydeLacks allyl groupReduced reactivity; minimal anti-inflammatory effects
3-Allyl-4-isopropoxybenzaldehydeContains allyl, isopropoxy, methoxy groupsEnhanced antimicrobial and anti-inflammatory activities

Q & A

Q. What are the recommended synthetic routes for 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Mitsunobu reactions. For example, allylation of 4-isopropoxy-5-methoxy-benzaldehyde precursors using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) is common. Yield optimization requires strict control of temperature and stoichiometry to minimize side reactions like over-alkylation or oxidation of the allyl group . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials and byproducts.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to identify substituent positions (e.g., allyl protons at δ 5.0–6.0 ppm, aldehyde proton at δ ~9.8 ppm) and FT-IR to confirm the aldehyde group (C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₄H₁₈O₃, exact mass 234.1256). For crystalline derivatives, X-ray crystallography (using SHELX programs ) resolves stereoelectronic effects of the isopropoxy and methoxy groups.

Q. What analytical techniques are suitable for assessing purity and stability?

  • Methodological Answer : HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95% recommended for research-grade material). Stability studies under varying pH, temperature, and light exposure require UV-Vis spectroscopy to monitor degradation (e.g., aldehyde oxidation to carboxylic acid). For long-term storage, inert atmospheres (N₂) and low temperatures (–20°C) are advised to prevent polymerization of the allyl group .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropoxy group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bulky isopropoxy group at position 4 creates steric hindrance, reducing reactivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational modeling (DFT) predicts electron-donating effects of the methoxy group at position 5, which can stabilize transition states in electrophilic substitutions. Experimental validation involves comparing reaction rates with analogs (e.g., 4-methoxy vs. 4-isopropoxy derivatives) under identical conditions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between NMR and mass spectrometry data often arise from impurities or tautomerism. Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals, particularly for allyl and aromatic protons. For ambiguous cases, isotopic labeling (e.g., deuterated solvents) or derivatization (e.g., oxime formation for aldehyde confirmation) clarifies structural assignments. Cross-referencing with crystallographic data (if available) is definitive .

Q. How can computational tools predict synthetic pathways for derivatives of this compound?

  • Methodological Answer : Retrosynthesis software (e.g., AiZynthFinder) and databases (Reaxys, SciFinder) propose routes based on known reactions of benzaldehyde derivatives. For example, AI-driven platforms prioritize feasible pathways using the compound’s allyl and alkoxy groups as reactive handles. Validation involves small-scale trials of predicted routes, with iterative optimization of catalysts (e.g., Grubbs catalyst for olefin metathesis) and solvents .

Q. What role does this compound play in medicinal chemistry research, particularly as a scaffold?

  • Methodological Answer : The benzaldehyde core serves as a precursor for Schiff base formation (e.g., condensation with amines to generate imines for metal coordination complexes). In drug discovery, the allyl group enables click chemistry modifications (e.g., thiol-ene reactions) to attach pharmacophores. Biological screening requires functionalization at the aldehyde group while preserving the alkoxy substituents’ bioavailability-enhancing properties .

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